5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide
Overview
Description
5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique triazolopyrimidine core, which is known for its biological activity and ability to form stable complexes with metals.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with metal ions .
Mode of Action
The compound coordinates to a metal ion in two different ways, i.e., bridging bidentate and non-bridging monodentate . Two sites are occupied by two 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine (dmtp) bridging ligands which are linked to both metal atoms through their nitrogen atoms in positions 3 and 4 . The other two positions are occupied by one monodentate 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine (dmtp) molecule and a coordinated chloride .
Biochemical Pathways
It’s known that similar compounds have been used in proteomics research , indicating that they may interact with proteins and potentially influence related biochemical pathways.
Result of Action
Similar compounds have shown cytotoxic activity against certain cancer cell lines , indicating potential antitumor effects.
Action Environment
It’s known that the stability of similar compounds can be affected by factors such as temperature and ph .
Biochemical Analysis
Biochemical Properties
5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to form coordination complexes with platinum, which can affect the activity of enzymes involved in DNA replication and repair . The compound’s interaction with enzymes such as GMP synthetase suggests its potential role in nucleotide biosynthesis . These interactions are primarily mediated through the nitrogen atoms in the triazolo and pyrimidine rings, which can form hydrogen bonds and coordinate with metal ions.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to exhibit cytotoxic activity against various cancer cell lines, including breast and bladder cancer cells . This cytotoxicity is likely due to its ability to interfere with cell signaling pathways and induce apoptosis. Additionally, the compound can affect gene expression, leading to changes in cellular metabolism and function . For example, its interaction with DNA and RNA polymerases can inhibit the transcription and replication processes, thereby reducing cell proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity. For instance, its coordination with platinum ions can lead to the formation of stable complexes that inhibit the function of DNA polymerases . Additionally, the compound can induce conformational changes in proteins, affecting their function. These interactions can result in the inhibition of enzyme activity, alteration of gene expression, and disruption of cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert atmospheric conditions and room temperature Long-term exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At higher doses, it can cause toxic effects, including damage to healthy tissues and organs. The threshold effects observed in these studies highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as GMP synthetase and DNA polymerases, influencing nucleotide biosynthesis and DNA replication . The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of nucleotides and other essential biomolecules. These interactions can lead to changes in cellular metabolism and function, affecting overall cell viability and proliferation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, it can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its effects on DNA and RNA synthesis. The localization and accumulation of the compound are crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and RNA polymerases . Additionally, it can be found in the mitochondria, affecting mitochondrial DNA replication and energy metabolism. The targeting signals and post-translational modifications that direct the compound to specific compartments are critical for its biological activity and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide typically involves the condensation of 2,4-pentanedione with 3-amino-4H-1,2,4-triazole, followed by purification through ethanol recrystallization . The purity of the compound is often verified using thin layer chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Microwave-assisted synthesis has also been explored as an eco-friendly and efficient method for producing related triazolopyrimidine compounds .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydrazide group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide has several scientific research applications:
Industry: Utilized in the synthesis of other heterocyclic compounds and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine: A closely related compound with similar structural features but lacking the carbohydrazide group.
7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: Another related compound with a hydroxyl group at the 7-position.
Uniqueness
5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide is unique due to its carbohydrazide group, which imparts distinct chemical reactivity and biological activity. This functional group allows for the formation of various derivatives and complexes, enhancing its versatility in scientific research and industrial applications.
Properties
IUPAC Name |
5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6O/c1-4-3-5(2)14-8(10-4)11-6(13-14)7(15)12-9/h3H,9H2,1-2H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGYXGFWIOEAAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)NN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346119 | |
Record name | 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350478-67-0 | |
Record name | 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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